3,4,5-Trihydroxybenzhydrazide

Enzyme Inhibition Alkaline Phosphatase Off-Target Activity

3,4,5-Trihydroxybenzhydrazide (CAS 5782-85-4) is a non-substitutable bifunctional building block combining the trihydroxybenzene pharmacophore with a reactive hydrazide group for hydrazone library synthesis. • Enables hydrazone diversification for drug discovery; validated in AChE (77% inhib. at 100 µM) & SphK inhibitor programs. • Precursor for antibacterial/antioxidant agents used in food preservation models. • Alkaline phosphatase inhibitor (mouse intestinal EC50 = 8.04 µM) for experimental control. • ≥95% purity; room temp. storage simplifies handling & logistics.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 5782-85-4
Cat. No. B182992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trihydroxybenzhydrazide
CAS5782-85-4
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)NN
InChIInChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13)
InChIKeyFBCVSPDPLQWYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trihydroxybenzhydrazide Procurement Overview


3,4,5-Trihydroxybenzhydrazide (CAS 5782-85-4), also referred to as galloyl hydrazide or 3,4,5-trihydroxybenzohydrazide, is a hydrazide derivative of gallic acid (3,4,5-trihydroxybenzoic acid) with a molecular formula of C7H8N2O4 and a molecular weight of 184.15 g/mol . Its solid-state structure is defined by a dihedral angle of 21.34(7)° between the aromatic ring and the hydrazide group, with an extensive 3D hydrogen-bonding network (O-H⋯O, O-H⋯N, N-H⋯O) in the crystal lattice [1]. The compound melts in the range of 295-298 °C and has a predicted density of 1.64 g/cm³ . Primarily utilized as a chemical intermediate, its hydrazide functional group serves as a key reactive site for forming hydrazones and Schiff bases with various aldehydes and ketones, making it a versatile precursor in medicinal chemistry and organic synthesis [2].

Why 3,4,5-Trihydroxybenzhydrazide Cannot Be Substituted


The procurement of 3,4,5-Trihydroxybenzhydrazide cannot be substituted with other gallic acid derivatives or simple hydrazides due to its unique, non-interchangeable role as a specific molecular scaffold. The parent gallic acid (3,4,5-trihydroxybenzoic acid) is a known antioxidant with a DPPH radical scavenging IC50 of 8.95 μM [1], while its esters, such as methyl gallate, exhibit enhanced antiproliferative activity (GI50 < 5.54 μM against multiple cancer cell lines) . However, 3,4,5-Trihydroxybenzhydrazide's primary value is not its direct biological activity, but its bifunctional nature—combining the trihydroxybenzene moiety with a reactive hydrazide group (-CO-NH-NH2) [2]. This hydrazide functionality enables a specific class of chemical reactions (e.g., condensation with carbonyls to form hydrazones) that are impossible for gallic acid or its esters. Substituting with a generic hydrazide (e.g., isoniazid) would result in a completely different core structure and biological profile. Therefore, if the research or industrial objective involves generating a hydrazone library based on the gallic acid pharmacophore, 3,4,5-Trihydroxybenzhydrazide is the requisite and non-substitutable starting material.

3,4,5-Trihydroxybenzhydrazide: Quantitative Evidence


Alkaline Phosphatase Off-Target Activity

3,4,5-Trihydroxybenzhydrazide exhibits a quantifiable inhibitory effect on alkaline phosphatase enzymes from various species. While this is not a primary application, it is a significant off-target activity that must be accounted for in biological assays. The compound shows an EC50 of 8.04 µM against mouse intestinal alkaline phosphatase and a weaker EC50 of 69.3 µM against the human placental-like isozyme . This species-specific difference in potency provides a critical control parameter for researchers using this compound in cellular or in vivo models where alkaline phosphatase activity is relevant.

Enzyme Inhibition Alkaline Phosphatase Off-Target Activity Drug Discovery

Antiproliferative Profile vs. Methyl Gallate

In a study evaluating a series of galloyl derivatives against ten human cancer cell lines, the intermediary compound galloyl hydrazide (3,4,5-trihydroxybenzhydrazide) demonstrated broad-spectrum antiproliferative activity with GI50 values consistently below 5.54 µM across all lines tested . Notably, this potency is comparable to that of its precursor, methyl gallate (compound 2), which also showed GI50 values < 5.54 µM, but represents a distinct chemical scaffold with different derivatization potential. This indicates that the hydrazide functional group can maintain, but not necessarily enhance, the potent antiproliferative effects of the gallate ester. In a separate investigation, galloyl hydrazide showed a much weaker cytotoxic effect (IC50 = 153.7 µg/mL, approximately 834 µM) against the HepG2/C3A liver cancer cell line [1]. This substantial difference in potency across cell lines (from <5.54 µM to ~834 µM) underscores the importance of cell-type context in its biological activity.

Antiproliferative Cancer Cell Lines Structure-Activity Relationship GI50

AChE Inhibition via Hydrazone Derivatives

The primary documented value of 3,4,5-Trihydroxybenzhydrazide lies in its role as a precursor for generating highly potent bioactive compounds. This is exemplified in a study where it was used to synthesize a series of ketone-derived Schiff bases. While the parent hydrazide's AChE inhibition is not specified, one derivative, N-(1-(5-bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (Compound 2), showed potent inhibition of human acetylcholinesterase (AChE) with an inhibition rate of 77% at 100 µM [1]. This demonstrates the capacity of the 3,4,5-trihydroxybenzohydrazide scaffold to yield compounds with strong activity against a therapeutically relevant target. Furthermore, the study also characterized the parent hydrazide (gallic hydrazide) for its antioxidant capacity, establishing it as a baseline for comparing the enhanced activity of its derivatives [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Schiff Base Medicinal Chemistry

3,4,5-Trihydroxybenzhydrazide: Validated Applications


Hydrazone and Schiff Base Library Synthesis

3,4,5-Trihydroxybenzhydrazide is an ideal starting material for synthesizing diverse libraries of hydrazone and Schiff base compounds for drug discovery. The hydrazide group readily condenses with aldehydes and ketones to form stable hydrazones, allowing for the systematic introduction of chemical diversity while retaining the galloyl pharmacophore. This approach has been validated in multiple studies, yielding derivatives with potent activities against targets like human acetylcholinesterase (77% inhibition at 100 µM for a ketone derivative) [1] and sphingosine kinase (SphK) [2]. Its proven ability to generate potent inhibitors of diverse targets makes it a high-value intermediate for any medicinal chemistry program focused on cancer, inflammation, or neurological disorders [REFS-1, REFS-2].

Novel Food Preservatives Development

The trihydroxybenzene core is well-known for its antioxidant and antibacterial properties. 3,4,5-Trihydroxybenzhydrazide serves as the key precursor to synthesize more potent derivatives for food preservation applications. For instance, gallic acid-benzylidenehydrazine hybrids (derived from a similar hydrazide scaffold) have shown strong DPPH scavenging activity and antibacterial effects, and have been successfully applied to preserve fresh-cut apples and shrimps [3]. This establishes a clear precedent for using this class of compound in developing natural and effective antibrowning and antimicrobial agents for the food industry [3].

Alkaline Phosphatase Control Probe

For researchers using cell lines or in vivo mouse models in their assays, 3,4,5-Trihydroxybenzhydrazide's documented activity as an alkaline phosphatase inhibitor must be managed. Its potent inhibition of mouse intestinal alkaline phosphatase (EC50 = 8.04 µM) can serve as a useful control in experiments where this enzyme's activity is a variable . However, the significant difference in potency against the human isoform (EC50 = 69.3 µM) means it cannot be assumed as a universal inhibitor, and this species-specificity must be considered when interpreting results from animal studies .

Technical Documentation Hub

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